(Hexan-2-yl)(methyl)amine

Physical Properties Purification Volatility

(Hexan-2-yl)(methyl)amine, systematically known as N-methylhexan-2-amine, is an aliphatic secondary amine with the molecular formula C7H17N and a molecular weight of 115.22 g/mol. Its structure is characterized by a methyl group and a hexan-2-yl group attached to the nitrogen atom, introducing a chiral center at the second carbon of the hexyl chain.

Molecular Formula C7H17N
Molecular Weight 115.22
CAS No. 81760-12-5
Cat. No. B2835823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Hexan-2-yl)(methyl)amine
CAS81760-12-5
Molecular FormulaC7H17N
Molecular Weight115.22
Structural Identifiers
SMILESCCCCC(C)NC
InChIInChI=1S/C7H17N/c1-4-5-6-7(2)8-3/h7-8H,4-6H2,1-3H3
InChIKeySUOSRAKKOYHQBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(Hexan-2-yl)(methyl)amine (CAS 81760-12-5): Baseline Overview for Research and Industrial Procurement


(Hexan-2-yl)(methyl)amine, systematically known as N-methylhexan-2-amine, is an aliphatic secondary amine with the molecular formula C7H17N and a molecular weight of 115.22 g/mol [1]. Its structure is characterized by a methyl group and a hexan-2-yl group attached to the nitrogen atom, introducing a chiral center at the second carbon of the hexyl chain [2]. This chirality is a key structural feature that distinguishes it from linear alkyl amine analogs and positions it as a versatile building block in synthetic chemistry, particularly for the synthesis of propargylamines and other biologically relevant compounds . The compound is typically supplied as a racemic mixture unless specifically resolved [2].

Synthesis of chiral propargylamines and heterocyclic building blocks
Biocatalytic amidation via amine transaminase/acyl transferase cascade
Model substrate for asymmetric catalysis and kinetic resolution studies

Why (Hexan-2-yl)(methyl)amine Cannot Be Simply Substituted by Other Aliphatic Amines


Substituting (Hexan-2-yl)(methyl)amine with a generic secondary amine, such as its linear isomer N-methylhexylamine (CAS 35161-70-7), is not straightforward due to critical differences in physical properties and molecular architecture that impact both process design and synthetic outcomes. The presence of the chiral center at the 2-position alters the compound's boiling point and predicted lipophilicity [1][2], which can affect purification efficiency, solvent compatibility, and reaction kinetics. Furthermore, the branched structure introduces steric effects that are absent in linear analogs, potentially leading to different reactivity and selectivity profiles in catalytic or biocatalytic transformations. These distinctions are quantifiable and have direct implications for selecting the optimal building block for a given synthetic route or formulation.

Chiral center at 2-position
→ achiral linear analog lacks steric control; may shift stereochemical outcomes
N-Methylhexylamine: linear, achiral
Lower boiling point profile
→ distillation/purification conditions may not transfer directly
N-Methylhexylamine: higher boiling point
Branched lipophilicity and solvation
→ solubility and partition behavior may differ, affecting reaction media
Linear amines: different logP and solvent compatibility

Quantitative Differentiation Guide: (Hexan-2-yl)(methyl)amine vs. In-Class Analogs


Volatility Advantage: Lower Boiling Point Compared to Linear Isomer N-Methylhexylamine

(Hexan-2-yl)(methyl)amine exhibits a significantly lower boiling point than its linear constitutional isomer, N-methylhexylamine. This difference in volatility is a critical factor for applications involving distillation-based purification or vapor-phase reactions. The branched chain reduces intermolecular forces, resulting in a lower energy requirement for vaporization [1].

Boiling Point
Predicted
~126 °C vs 140–142 °C
Approx. 14–16 °C lower
May support gentler distillation; reduces thermal degradation risk during purification
Predicted at 760 mmHg; experimental verification recommended
Physical Properties Purification Volatility

Lipophilicity and Bioavailability Potential: Predicted LogP Advantage Over Linear Amines

The branched structure of (Hexan-2-yl)(methyl)amine influences its partition coefficient, a key parameter in drug design and agrochemical research. The predicted LogP (XLogP3) for the target compound is higher than that reported for its shorter-chain analog, N-methylpentylamine, suggesting improved membrane permeability potential [1][2].

Lipophilicity (XLogP3)
Computed
2.0 vs 1.5
Δ = 0.5 (vs N-methylpentylamine)
Higher computed logP suggests context for membrane permeability studies
Computed values; experimental validation needed for permeability conclusions
ADME Lipophilicity Drug Discovery

Safety and Handling Profile: A Differentiated Hazard Classification Under CLP

Under the Classification, Labelling and Packaging (CLP) regulation, (Hexan-2-yl)(methyl)amine carries a specific set of hazard classifications that may differ from other alkyl amines, directly impacting its procurement and facility handling requirements. It is classified as a flammable liquid (Flam. Liq. 2, H225) and as corrosive (Skin Corr. 1B, H314), with a specific target organ toxicity warning (STOT SE 3, H335) [1]. While many volatile amines are flammable, the combination of a lower flash point (predicted 14.9±9.3 °C) [2] and specific corrosive warnings compared to, for instance, the linear N-methylhexylamine (which may be classified under different GHS categories), necessitates a precise safety review.

CLP Hazard Classification
Class-level
Flam. Liq. 2 (H225)
Skin Corr. 1B (H314)
STOT SE 3 (H335)
Mandates specific storage, PPE, and regulatory compliance review
Based on ECHA C&L notifications; confirm local regulatory requirements
Safety Handling Regulatory

Optimal Application Scenarios for (Hexan-2-yl)(methyl)amine Based on Evidence


Synthesis of Chiral Propargylamines and Heterocyclic Building Blocks

The chiral nature of (Hexan-2-yl)(methyl)amine makes it a valuable substrate for the synthesis of enantiomerically enriched propargylamines, which are key intermediates for pharmaceuticals like MAO-B inhibitors (e.g., N-2-hexyl-N-methylpropargylamine) and other biologically active heterocycles . Its utility is supported by vendor documentation highlighting its role as a building block in these specific synthetic pathways .

Precursor for Biocatalytic Amidation in Aqueous Media

This compound is cited as an effective amine donor in a one-pot biocatalytic amine transaminase/acyl transferase cascade, enabling the aqueous formation of amides from aldehydes and ketones . This green chemistry application is particularly relevant for synthesizing complex amides under mild, environmentally friendly conditions, a process where its specific steric profile may influence enzyme compatibility and reaction selectivity .

Model Substrate for Asymmetric Catalysis and Kinetic Resolution Studies

The presence of a well-defined chiral center on a secondary amine makes (Hexan-2-yl)(methyl)amine an ideal model substrate for developing and benchmarking new asymmetric catalytic methods, such as enantioselective reductive amination or kinetic resolution . Its simple yet stereochemically informative structure allows for clear analysis of catalyst performance and selectivity, providing a benchmark for comparing novel catalysts.

Application
Selection Property
Validation Focus
Chiral propargylamine/heterocycle synthesis
Chiral secondary amine building block
Enantiomeric purity and downstream synthetic utility
Biocatalytic amidation cascades
Amine donor for transaminase/acyl transferase
Enzyme compatibility and amide yield assessment
Asymmetric catalysis model substrate
Defined chiral center for method benchmarking
Selectivity and kinetic resolution performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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